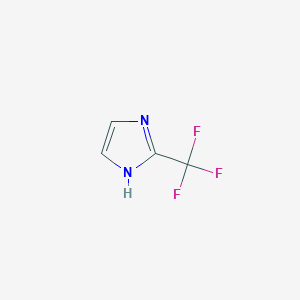

2-(Trifluoromethyl)-1H-imidazole

Overview

Description

2-(Trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under the influence of a base like sodium hydride . The reaction is usually carried out in polar solvents such as dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-imidazole often employs continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the trifluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2-(Trifluoromethyl)-1H-imidazole serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it versatile in synthetic chemistry.

Biology

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. For example, studies have shown its potential against methicillin-resistant Staphylococcus aureus (MRSA) through analogues that exhibit significant antibacterial activity due to the trifluoromethyl group enhancing binding affinity to bacterial targets .

Medicine

- Pharmaceutical Development : The compound is being explored for its potential as an active pharmaceutical ingredient (API). Its unique properties are being investigated for applications in drug discovery, particularly in developing treatments for conditions such as depression and anxiety by inhibiting neuronal nitric oxide synthase .

Industry

- Advanced Material Development : In industrial applications, this compound is utilized in creating materials with specific properties such as high thermal stability and chemical resistance. Its incorporation into polymers and composites is being studied for applications in electronics and sensors.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole derivatives. The results indicated that the presence of the trifluoromethyl group was essential for effective inhibition against MRSA, suggesting a structure-activity relationship that warrants further exploration .

Case Study 2: Neuronal Nitric Oxide Synthase Inhibition

Research on 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM) demonstrated significant antidepressant-like effects in animal models. The mechanism involves inhibition of neuronal nitric oxide synthase, highlighting the compound's potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

- 2-Trifluoromethylbenzimidazole

- 2-Trifluoromethylbenzoxazole

- 2-Trifluoromethylbenzothiazole

Comparison: 2-(Trifluoromethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-substituted heterocycles. The imidazole ring provides additional sites for functionalization, making it a versatile building block in synthetic chemistry .

Biological Activity

2-(Trifluoromethyl)-1H-imidazole is a heterocyclic compound known for its diverse biological activities. This article explores its potential as a therapeutic agent, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a five-membered imidazole ring with a trifluoromethyl group, enhancing its lipophilicity and bioavailability. The molecular formula is with a molecular weight of 164.09 g/mol. The presence of the trifluoromethyl group is crucial as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Mechanism of Action : The compound's antibacterial activity is primarily attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes. Studies indicate that derivatives of this compound show effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values for several derivatives have been reported, showcasing their potency. For instance, certain derivatives exhibit MICs as low as 0.015 mg/mL against S. aureus .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.015 |

| This compound | E. coli | 0.200 |

| This compound | P. aeruginosa | 0.500 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- In vitro Studies : Research indicates that the compound can induce apoptosis in cancer cell lines, such as MCF-7, at specific dosages . Flow cytometry analyses have shown significant apoptosis rates correlating with increased concentrations of the compound.

- In vivo Studies : In animal models, treatment with this compound has resulted in suppressed tumor growth, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several imidazole derivatives, including this compound, against MRSA. The results indicated that structural modifications significantly impact antibacterial potency .

- Anticancer Evaluation : Another research project focused on the anticancer effects of imidazole derivatives, revealing that compounds similar to this compound showed promising results in inhibiting cell proliferation in various cancer types .

- Molecular Docking Studies : Molecular docking studies have been performed to predict interactions between this compound and target proteins involved in cancer pathways, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Trifluoromethyl)-1H-imidazole derivatives?

A widely used method involves the condensation of benzil derivatives, ammonium acetate, and substituted aldehydes in glacial acetic acid under reflux. For example, 4,5-diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole is synthesized by reacting benzil, 2-(trifluoromethyl)benzaldehyde, and ammonium acetate in acetic acid at 80–90°C for 6–8 hours, yielding crystalline products after recrystallization . Alternative routes include Cu(I)-catalyzed cycloaddition reactions for triazole-linked derivatives, as seen in phenoxymethylbenzoimidazole-triazole hybrids synthesized using sodium hydride in dimethylformamide (DMF) .

Q. How are structural and purity analyses conducted for this compound derivatives?

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR): and NMR spectra (e.g., δ 7.60 ppm for imidazole protons in CDCl) confirm substitution patterns and regioselectivity .

- Infrared Spectroscopy (IR): Peaks at ~3115 cm (N-H stretch) and ~1658 cm (C=N stretch) validate functional groups .

- Elemental Analysis: Experimental C/H/N values are compared to theoretical calculations (e.g., C 76.64% vs. 76.89% observed in Pd-catalyzed derivatives) .

- Melting Point Determination: Sharp melting ranges (e.g., 209–211°C for tautomeric mixtures) indicate purity .

Q. What solvents and catalysts are optimal for imidazole functionalization?

Aprotic solvents like DMF or dichloromethane are preferred for substitution reactions, while Pd catalysts (e.g., Pd(OAc)) enable regioselective C-H activation. For example, Pd-catalyzed coupling of 1H-imidazole with bromobenzotrifluoride in DMF at 100°C yields 76% of the trifluoromethyl-substituted product after flash chromatography .

Advanced Research Questions

Q. How can Pd-catalyzed C-H functionalization enhance the diversification of this compound scaffolds?

Palladium-mediated cross-coupling allows late-stage modifications. For instance, 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole reacts with 2-bromobenzotrifluoride under Pd catalysis to introduce trifluoromethyl groups at the C2 position with >95% regioselectivity. Reaction conditions include 2 mol% Pd(OAc), 4 mol% PPh, and KCO in DMF at 120°C for 12 hours .

Q. What role does this compound play in fluorinated materials science?

Fluorinated imidazoles like 2-methyl-5-(trifluoromethyl)-1H-imidazole (CFImz) act as linkers in zeolitic-imidazolate frameworks (ZIFs). These materials exhibit enhanced mechanical energy storage due to fluorine's electronegativity, as shown by BET surface area increases from 800 to 1200 m/g when CFImz replaces non-fluorinated linkers .

Q. How do tautomeric and steric effects influence the biological activity of this compound derivatives?

Tautomerism in compounds like 2-(indol-3-ylthio)-5/6-(difluoromethoxy)-1H-benzimidazole alters binding to biological targets. For example, tautomer 2a (R = 0.77 in hexane:ethyl acetate) shows 10-fold higher inhibition of indoleamine 2,3-dioxygenase (IC = 0.8 μM) compared to 2a' due to optimized hydrogen bonding with the heme cofactor . Steric hindrance from the trifluoromethyl group also reduces off-target interactions, as demonstrated in TRPV2 channel inhibition studies (IC = 12 μM for TRIM) .

Q. What crystallographic insights exist for trifluoromethyl-substituted imidazoles?

Single-crystal X-ray diffraction of 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole reveals monoclinic symmetry (space group P2/c) with unit cell parameters a = 11.7063 Å, b = 20.2301 Å, c = 9.5419 Å, and β = 99.725°. The trifluoromethyl group adopts a planar conformation, stabilizing π-π stacking interactions in the crystal lattice .

Q. Methodological Considerations

- Contradictions in Synthesis: While acetic acid is standard for imidazole cyclization, DMF/NaH systems may offer higher yields for electron-deficient aldehydes .

- Purification: Flash chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) is critical for isolating regioisomers .

- Biological Assays: Use NP-HPLC (2-propanol:n-hexane) to resolve tautomers before testing .

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMXVHBTWJSSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342912 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66675-22-7 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.